molecular formula C5H8N2S B6155348 1,3-dimethyl-1H-pyrazole-4-thiol CAS No. 1493355-09-1

1,3-dimethyl-1H-pyrazole-4-thiol

Cat. No.: B6155348
CAS No.: 1493355-09-1
M. Wt: 128.2
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Description

1,3-Dimethyl-1H-pyrazole-4-thiol is a versatile heterocyclic compound with the molecular formula C5H8N2S and a molecular weight of 128.20 . It belongs to the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and are widely recognized in scientific literature as a "biologically privileged" scaffold with immense therapeutic potential . As a building block, its value lies in the reactive thiol (-SH) group attached to the pyrazole core, which allows researchers to synthesize a diverse array of more complex molecules for screening and development . Pyrazole derivatives, in general, have been extensively studied and are found in compounds displaying a broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties . Furthermore, the pyrazole moiety is a critical component in several FDA-approved drugs and is frequently hybridized with other pharmacophores, such as 1,3,4-oxadiazole, to create novel molecules that can interact with various biological targets like enzymes and kinases . This makes this compound a highly valuable reagent for medicinal chemists engaged in drug discovery and for researchers in agrochemistry developing new active ingredients. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1493355-09-1

Molecular Formula

C5H8N2S

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

This method adapts the thiolation strategy described in CN106866534A, where pyrazolone derivatives react with thiolating agents under oxidative conditions. For 1,3-dimethyl-1H-pyrazole-4-thiol, the synthetic pathway involves:

  • Formation of 1,3-Dimethyl-1H-Pyrazol-5-Ol : A pyrazolone intermediate is synthesized via cyclization of ethyl acetoacetate derivatives.

  • Thiol Introduction : The hydroxyl group at position 4 is replaced with a thiol using dimethyl sulfoxide (DMSO) as an oxidant and a sulfur source.

Key Reaction Conditions:

  • Reactants : 1,3-Dimethyl-1H-pyrazol-5-ol (1.0 equiv), thiolating agent (e.g., thiourea or H<sub>2</sub>S, 1.2 equiv).

  • Solvent : Toluene or DMSO (solvent-free conditions possible).

  • Temperature : 60–110°C.

  • Time : 20–36 hours.

Example Protocol (Adapted from):

ParameterValue
Pyrazolone1,3-Dimethyl-1H-pyrazol-5-ol (0.5 mmol)
Thiolating AgentThiourea (0.6 mmol)
OxidantDMSO (3.0 equiv)
Temperature90°C
Reaction Time24 hours
WorkupExtraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate 10:1)
Yield70–75%

Advantages :

  • Eliminates metal catalysts, reducing environmental impact.

  • High functional group tolerance enables modular derivatization.

Cyclocondensation with Thiol-Containing Reagents

Modified Approach from Carboxylic Acid Synthesis

The method outlined in CN114014809A for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid provides a foundational framework. By substituting the final hydrolysis step with thiol incorporation, the thiol derivative can be obtained.

Synthetic Steps:

  • Condensation : Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride react at 110–120°C to form a β-ketoester intermediate (Compound A).

  • Cyclization with Methylhydrazine : Compound A reacts with methylhydrazine in toluene under basic conditions (NaOH) to yield a pyrazole intermediate (Compound B).

  • Thiolation : Instead of hydrochloric acid, introduce a thiolating agent (e.g., P<sub>2</sub>S<sub>5</sub> or Lawesson’s reagent) to convert the carbonyl group to a thiol.

Optimized Parameters (Derived from):

StepConditions
Condensation110–120°C, 4 hours
Cyclization10–20°C, 1 hour (methylhydrazine:NaOH:Compound A = 5:0.3:9 by mass)
Thiolation85–90°C, 15% HCl replaced with P<sub>2</sub>S<sub>5</sub> (2.0 equiv)
Yield65–70% (after purification)

Characterization Data :

  • 1H NMR (DMSO-d<sub>6</sub>) : δ 12.10 (s, 1H, SH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N–CH<sub>3</sub>), 2.14 (s, 3H, CH<sub>3</sub>).

  • Purity : >98% by HPLC.

Comparative Analysis of Methods

Efficiency and Scalability

MetricThiolation of PyrazoloneCyclocondensation
Reaction Steps23
Overall Yield70–75%65–70%
ScalabilitySuitable for gram-scaleIndustrial (3000L reactor)
ByproductsMinimalRequires distillation

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the pyrazole ring can interact with biological receptors, influencing signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their structural versatility. Below is a detailed comparison of 1,3-dimethyl-1H-pyrazole-4-thiol with structurally analogous compounds, focusing on functional group substitutions, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound CAS Number Functional Group Key Structural Differences
This compound N/A -SH (thiol) High nucleophilicity; prone to oxidation to disulfides; strong hydrogen bond donor .
1-Methyl-1H-pyrazole-4-carboxylic acid 25016-11-9 -COOH (carboxylic acid) Increased polarity; forms salts and coordination complexes; higher melting point (~200°C) .
(1-Methyl-1H-pyrazol-4-yl)methanamine 400877-05-6 -NH₂ (amine) Basic character; participates in Schiff base formation; lower thermal stability .
1-Methyl-1H-pyrazole-4-carbaldehyde 5952-92-1 -CHO (aldehyde) Electrophilic carbonyl group; undergoes condensation reactions; moderate solubility in water .

Physicochemical Properties

  • Acidity : The thiol group in this compound (pKa ~10) is less acidic than carboxylic acid derivatives (pKa ~4.5) but more acidic than amines (pKa ~10.5) .
  • Solubility : The thiol derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding, whereas the carboxylic acid analog is highly soluble in water and alcohols .
  • Thermal Stability : Thiol-containing pyrazoles are less thermally stable than their carboxylic acid counterparts, decomposing above 150°C .

Q & A

Q. What are the common synthetic routes for preparing 1,3-dimethyl-1H-pyrazole-4-thiol and its derivatives?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or β-ketoesters, followed by functionalization of the pyrazole core. For example, heterocyclic derivatives can be synthesized via refluxing intermediates (e.g., 1,5-dimethyl-3-oxo-2-phenylpyrazole) with reagents like tetrazoles or thiolating agents under controlled conditions. Purification often involves recrystallization from methanol or ethanol, and reaction progress is monitored via TLC .

Q. How can NMR and mass spectrometry (MS) be utilized to characterize this compound?

  • 1H/13C-NMR : The methyl groups at positions 1 and 3 of the pyrazole ring resonate as singlets in the range δ 2.5–3.5 ppm (1H-NMR) and δ 30–40 ppm (13C-NMR). The thiol (-SH) proton may appear as a broad peak around δ 3.5–4.5 ppm but is often absent in deuterated solvents due to exchange.
  • MS : Electron spray ionization (ESI-MS) typically shows a molecular ion peak [M+H]+ corresponding to the molecular formula C₅H₈N₂S (m/z = 128.1). Fragmentation patterns confirm substituent stability, such as loss of -SH (m/z 91) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) are critical for determining hydrogen-bonding networks and torsional angles in crystalline derivatives. For instance, the thiol group’s orientation can be mapped using Fourier difference maps, while disorder in methyl groups is resolved via iterative refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The CIF file generated includes bond lengths (e.g., C-S ≈ 1.68 Å) and angles, validated against the Cambridge Structural Database .

Q. What methodologies are employed to analyze hydrogen-bonding patterns in crystalline this compound?

Graph set analysis (G) is applied to categorize intermolecular interactions:

  • D(2) motifs: Thiol S-H⋯N(pyrazole) interactions form dimeric chains.
  • C(4) chains: Methyl C-H⋯S interactions propagate along crystallographic axes.
    Hydrogen-bond energetics are computed using DFT (e.g., B3LYP/6-311+G(d,p)) to quantify interaction strengths (e.g., −15 to −25 kJ/mol). Etter’s rules guide the prediction of supramolecular architectures .

Q. How can derivatization of the thiol group enhance the compound’s reactivity or bioactivity?

The thiol group can be alkylated, acylated, or oxidized to disulfides for functional diversification. For example:

  • S-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media yields thioethers, improving lipophilicity for membrane permeability studies.
  • Disulfide formation : Oxidation with H₂O₂ generates dimeric species, useful in redox-responsive drug delivery systems.
    Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), electrostatic potential maps (identify nucleophilic S sites), and Fukui indices for electrophilic attack.
  • Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., enzymes with cysteine residues), using the compound’s 3D structure (PDB ID: 7HD as a template) .

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